1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9F2N3O |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2 |
InChI Key |
AFZIMNHTNWFTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NOC(=N2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of O-Acylamidoximes
The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of O-acylamidoximes. This method, performed at ambient temperature, employs tetrabutylammonium fluoride (TBAF) as a base to facilitate intramolecular cyclization. For example, amidoximes functionalized with a difluoromethyl group undergo acylation with cyclobutanamine-derived carboxylic acids, followed by TBAF-mediated dehydration to yield the oxadiazole ring.
Reaction Conditions:
A critical intermediate, the O-acylamidoxime, is stabilized at 0°C before dehydration. This step ensures regioselectivity, positioning the difluoromethyl group at the oxadiazole’s 5-position.
Oxidative Cyclization of Amidoximes and Nitriles
Oxidative cyclization offers an alternative route using iodine (I₂) and potassium carbonate (K₂CO₃). Amidoximes bearing the cyclobutanamine moiety react with difluoromethyl-substituted nitriles in dimethylformamide (DMF), forming the oxadiazole ring via a halogenation-dehydrohalogenation sequence.
Reaction Conditions:
This method avoids isolation of intermediates, streamlining the synthesis for industrial applications.
Introduction of the Difluoromethyl Group
The difluoromethyl group is incorporated during oxadiazole ring formation. Two primary strategies are employed:
Difluoromethyl-Substituted Amidoximes
Amidoximes pre-functionalized with a difluoromethyl group serve as starting materials. For instance, 5-(difluoromethyl)-1,2,4-oxadiazol-3-amine is synthesized by cyclodehydrating O-acylamidoximes derived from difluoroacetic acid derivatives.
Key Step:
-
Acylating Agent: Difluoroacetyl chloride
-
Coupling Partner: Cyclobutanamine-derived amidoxime
Post-Cyclization Functionalization
In rare cases, the difluoromethyl group is introduced after oxadiazole formation. Electrophilic difluoromethylation reagents (e.g., ClCF₂H) react with the oxadiazole’s 5-position under basic conditions, though this method is less common due to regiochemical challenges.
Formation of the Cyclobutanamine Moiety
Reductive Amination of Cyclobutanone
Cyclobutanamine is synthesized via reductive amination of cyclobutanone using ammonium acetate and sodium cyanoborohydride. The resulting primary amine is purified via distillation (bp 98–100°C) and subsequently coupled to the oxadiazole intermediate.
Reaction Conditions:
Nucleophilic Substitution on Oxadiazole Intermediates
A 3-chloro-1,2,4-oxadiazole derivative undergoes nucleophilic substitution with cyclobutanamine in dichloromethane (DCM) catalyzed by N,N-diisopropylethylamine (DIPEA). This method ensures high regioselectivity for the 3-position.
Reaction Conditions:
Large-Scale Production Using Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. A representative protocol involves:
-
Step 1: Cyclodehydration of O-acylamidoximes in a TBAF/THF system.
-
Step 2: In-line purification via silica gel cartridges.
-
Step 3: Difluoromethylation using gaseous ClCF₂H in a high-pressure chamber.
Advantages:
Optimization and Environmental Considerations
Chemical Reactions Analysis
Enzyme-Catalyzed Ring Hydration
The compound acts as a slow-binding inhibitor of histone deacetylase 6 (HDAC6) through a unique substrate analog mechanism :
This irreversible inhibition achieves >10⁴-fold selectivity over other HDAC isoforms due to:
-
π-π stacking between oxadiazole and His573/His574 dyad
Electrophilic Substitution Reactions
The difluoromethyl group undergoes site-specific modifications:
Table 1: Reactivity with common electrophiles
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-derivative at C5 oxadiazole | 62 |
| Cl₂ (gaseous) | UV light, 25°C | Chlorination at cyclobutane C3 | 48 |
| CH₃I/K₂CO₃ | DMF, 80°C, 6 hrs | N-Methylation of amine | 91 |
Mechanistic notes:
-
Nitration occurs exclusively at the electron-deficient oxadiazole C5 due to ring aromaticity
-
Chlorination shows radical-initiated selectivity for tertiary cyclobutane carbons
Reductive Ring Opening
Controlled reduction cleaves the oxadiazole ring while preserving the difluoromethyl group:
-
Catalytic Hydrogenation (H₂/Pd-C, EtOH):
-containing fragments-
Pressure: 50 psi
-
Conversion: 78% in 3 hrs
-
-
LiAlH₄ Reduction :
Produces cyclobutane-diamine derivatives with retained fluorination (83% yield).
Biological Activation Pathways
In cellular environments, the compound undergoes metabolic transformations:
-
CYP450 Oxidation :
-
Glutathione Conjugation :
Stability Under Physiological Conditions
Reactivity is pH-dependent:
| Condition | Degradation Pathway | Half-life (37°C) |
|---|---|---|
| pH 1.2 (stomach) | Acid-catalyzed ring hydrolysis | 8.1 min |
| pH 7.4 (blood) | Slow hydration of oxadiazole | 14.2 days |
| pH 9.0 (intestine) | Base-induced deamination | 2.3 hrs |
Data correlates with HDAC6 inhibition persistence in in vitro assays (IC₅₀ = 4.7 nM at 72 hrs) .
Scientific Research Applications
Anticancer Potential
Research indicates that 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine exhibits cytotoxic effects against specific cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest. In vitro studies have shown that this compound can effectively inhibit the growth of cancer cells by interfering with critical cellular processes .
Agrochemical Applications
Beyond its pharmaceutical potential, this compound has implications in agrochemistry as well. Oxadiazole derivatives are known for their antifungal and insecticidal properties. The difluoromethyl group enhances the reactivity and selectivity of these compounds against various phytopathogenic fungi and pests, making them valuable in crop protection strategies .
Case Study 1: Anticancer Efficacy
In a study involving various synthesized oxadiazole derivatives, this compound was evaluated for its anticancer properties against glioblastoma cell lines. Results demonstrated significant cytotoxicity, with mechanisms linked to DNA damage and apoptosis induction .
Case Study 2: Agrochemical Applications
Another research effort focused on the application of oxadiazole derivatives in agricultural settings. The findings suggested that compounds similar to this compound exhibited notable effectiveness against common agricultural pests and pathogens, highlighting their potential as eco-friendly alternatives to conventional agrochemicals .
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Differences
The primary analogs of interest include:
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine : Lacks fluorine atoms, with a methyl group replacing the difluoromethyl substituent .
- Hydrochloride salts : Both the difluoromethyl and methyl variants are available as hydrochloride salts (e.g., CAS: 1423034-85-8 for the difluoromethyl derivative) to improve solubility .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: Hydrochloride salts improve aqueous solubility. For example, the methyl analog’s hydrochloride is sold in 250 mg and 1 g quantities (Santa Cruz Biotechnology, sc-333073), though some suppliers list it as discontinued .
- Electronic Effects : Fluorine’s electronegativity may alter the oxadiazole ring’s electron density, affecting hydrogen-bond acceptor strength and interaction with enzymes or receptors .
Research and Development Considerations
- Synthetic Challenges : Introducing fluorine atoms requires specialized reagents (e.g., difluoromethylation agents), increasing synthesis complexity compared to methyl-substituted analogs .
Biological Activity
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that belongs to the oxadiazole class, known for its diverse biological activities and potential therapeutic applications. The difluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry, particularly for its interactions with biological targets.
Chemical Structure and Properties
The compound features a cyclobutanamine moiety linked to a difluoromethyl-substituted oxadiazole ring. This unique structure contributes to its biological activity. The presence of the difluoromethyl group is significant as it influences the compound's reactivity and interaction with enzymes.
Research indicates that compounds containing the difluoromethyl-1,3,4-oxadiazole moiety are potent inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cellular processes including cell cycle regulation and apoptosis. Inhibition of HDAC6 is associated with therapeutic effects in cancer treatment and neurodegenerative diseases .
Inhibition Studies
Studies have demonstrated that difluoromethyl-oxadiazoles exhibit selective inhibition against HDAC6 at nanomolar concentrations. This selectivity is crucial as it minimizes off-target effects associated with other HDAC isoforms, highlighting the potential of these compounds in drug development .
Case Studies
Several studies have evaluated the biological activity of related oxadiazole compounds. For instance:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models by modulating gene expression through HDAC6 inhibition .
- Neuroprotective Effects : The selective inhibition of HDAC6 has been linked to neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications for treating conditions such as Alzheimer's disease .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
